Tert-butyl (4-(piperidin-4-yl)butyl)carbamate
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Overview
Description
Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is a chemical compound with the molecular formula C15H29N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(piperidin-4-yl)butyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(piperidin-4-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tert-butyl (4-(piperidin-4-yl)butyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(piperidin-4-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
- Tert-butyl methyl(piperidin-4-yl)carbamate
- Tert-butyl (4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized compounds and in the study of biochemical pathways .
Properties
IUPAC Name |
tert-butyl N-(4-piperidin-4-ylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-9-5-4-6-12-7-10-15-11-8-12/h12,15H,4-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYPVFYPIHXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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